2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Description
This compound features a pyrimidine core substituted with a 5-methoxy group and a piperidin-4-yl-oxy moiety linked to a 2-chloro-3-methoxybenzyl group. Its molecular weight is estimated at ~450–500 g/mol based on structural analogs . Key structural attributes include:
- Pyrimidine ring: Serves as a planar scaffold for substituent attachment.
- Methoxy groups: Enhance solubility via polar interactions .
- Chlorine atom: Increases stability and influences electronic properties .
Synthetic routes likely involve multi-step reactions, including nucleophilic substitution and coupling, as seen in analogous pyrimidine derivatives . Characterization via IR, NMR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-23-15-10-20-18(21-11-15)25-14-6-8-22(9-7-14)12-13-4-3-5-16(24-2)17(13)19/h3-5,10-11,14H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLBXNYJZPKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and aldehydes under controlled conditions.
Introduction of the Chloromethoxyphenyl Group: This step involves the reaction of the piperidine intermediate with 2-chloro-3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Pyrimidine: The final step involves coupling the intermediate with 5-methoxypyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
Key Comparative Insights
Substituent Effects
- Methoxy vs. Methylthio : Methoxy groups in the target compound improve water solubility compared to methylthio in , which may enhance membrane permeability but reduce polarity .
- Chlorine vs. Sulfonyl : The 2-chloro substituent in the target compound offers electronic stabilization, whereas sulfonyl groups (e.g., ) introduce strong polarity and hydrogen-bonding capacity .
Research Findings and Implications
- Structure-Activity Relationships (SARs) : Substituent positioning on the pyrimidine ring (e.g., 5-methoxy vs. 2-chloro) significantly impacts target binding and solubility .
- Pharmacokinetics : Piperidine derivatives generally exhibit moderate-to-high bioavailability, as seen in , but may require optimization for metabolic stability.
Biological Activity
The compound 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group at the 5-position and an ether linkage to a piperidine moiety. The piperidine ring is further substituted with a 2-chloro-3-methoxyphenyl group. This structural arrangement is significant as it may influence the compound's reactivity and biological activity.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability and reactivity |
| Piperidine Moiety | Imparts unique pharmacological properties |
| Chloro-Substituted Aromatic Group | Enhances biological activity through specific interactions |
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with piperidine and pyrimidine derivatives have shown promising antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory pathways. For instance, the IC50 values for related compounds were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
- Enzyme Inhibition : The compound may also exhibit enzyme inhibitory activities, such as acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases .
The biological mechanisms through which this compound exerts its effects include:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
- Molecular Targeting : The unique combination of functional groups allows for selective binding to molecular targets, enhancing efficacy while minimizing side effects.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antibacterial properties of several piperidine derivatives against common pathogens. The results indicated that derivatives similar in structure to this compound exhibited significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa.
Study 2: Anti-inflammatory Activity Assessment
In another investigation, a series of pyrimidine derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results showed that these compounds significantly reduced inflammation compared to control groups, suggesting potential therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
